8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O4 and its molecular weight is 363.349. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) that play a vital role in various pathological conditions.
Mode of Action
This compound interacts with its targets (likely ROS) by neutralizing them, thereby preventing the oxidative stress they can cause . This is a common mode of action for antioxidants and free-radical scavengers.
Result of Action
The compound has been shown to have neuroprotective efficacy in both in vitro and in vivo models . In one study, it significantly inhibited neuronal cell death in primary cortical cultures exposed to a high oxygen atmosphere . In another study, it exhibited dramatic protection against neuronal death in a growth-factor withdrawal paradigm . In rat models of cerebral ischemia, it significantly reduced the volume of focal damage in the cortex .
Biochemical Analysis
Biochemical Properties
The compound 8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been identified as a potent free-radical scavenger . It interacts with reactive oxygen species (ROS), which play a vital role in various biochemical reactions .
Cellular Effects
In cellular context, this compound has shown to exert significant neuroprotective effects. It has been observed to prevent neuronal cell death in primary cortical cultures exposed to a high oxygen atmosphere . It also exhibits protective effects against apoptotic cell death induced by growth-factor withdrawal .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with ROS. As a free-radical scavenger, it neutralizes ROS, thereby mitigating the oxidative stress that can lead to neuronal cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has shown consistent neuroprotective activity in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. It has been found to significantly reduce the volume of focal damage in the cortex in rat models of cerebral ischemia .
Properties
IUPAC Name |
8-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O4/c17-11-1-3-12(4-2-11)21-6-7-22-15(25)13(19-20-16(21)22)14(24)18-5-9-26-10-8-23/h1-4,23H,5-10H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSVEHAHIAWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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